1,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole
Description
1,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole (CAS: 1612184-34-5) is a boron-containing triazole derivative with a molecular formula of C₇H₇BCl₂O₃ and a molecular weight of 220.85 g/mol . The compound combines a 1,2,3-triazole core—a nitrogen-rich heterocycle widely used in medicinal and materials chemistry—with a tetramethyl-1,3,2-dioxaborolane group. This structural hybrid enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a building block for bioactive molecules .
The triazole moiety itself is renowned for its metabolic stability, hydrogen-bonding capacity, and versatility in drug design, particularly in enzyme inhibition (e.g., carbonic anhydrase-II) and agrochemical applications . The addition of the boron group introduces unique electronic and steric properties, enabling applications in targeted drug delivery and polymer chemistry.
Properties
IUPAC Name |
1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BN3O2/c1-7-8(12-13-14(7)6)11-15-9(2,3)10(4,5)16-11/h1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFYAONFISBXBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=N2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1657004-86-8 | |
| Record name | 1,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole can be synthesized through several methods. One common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method typically involves the following steps:
Preparation of the Alkyne Precursor: The alkyne precursor, such as 1,5-dimethyl-1H-1,2,3-triazole, is synthesized through standard organic synthesis techniques.
Borylation Reaction: The alkyne precursor is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the boronate ester group.
Cycloaddition Reaction: The borylated alkyne is subjected to a CuAAC reaction with an azide compound to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronate ester to other boron-containing functional groups.
Substitution: The triazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boronates or boranes.
Substitution: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. 1,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole has been investigated for its efficacy against various bacterial strains. For example, it has shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of cellular processes through interaction with specific enzyme targets .
Antiviral Properties
The compound's structure allows it to serve as a scaffold for developing antiviral agents. Research has indicated that triazole derivatives can inhibit viral replication by targeting viral proteins. For instance, molecular docking studies have demonstrated that this compound can bind effectively to the spike protein of SARS-CoV-2, suggesting its potential as a therapeutic agent against COVID-19 .
Materials Science Applications
Polymeric Materials
In materials science, this triazole derivative is utilized as a building block for synthesizing new polymeric materials. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. For instance, polymers derived from this compound exhibit improved resistance to degradation under thermal stress compared to traditional polymers .
Optoelectronic Devices
The unique electronic properties of this compound make it suitable for applications in optoelectronics. It has been explored as a potential component in organic light-emitting diodes (OLEDs) and photovoltaic devices due to its ability to facilitate charge transport and enhance light emission efficiency .
Agricultural Chemistry Applications
Pesticide Development
The compound has also been investigated for its potential use in agricultural chemistry as a pesticide or herbicide. Its ability to interfere with specific biological pathways in pests makes it a candidate for developing environmentally friendly pest control agents. Studies have shown that formulations containing this triazole derivative can effectively reduce pest populations while minimizing harm to beneficial insects .
Case Studies
Mechanism of Action
The mechanism of action of 1,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole depends on its application. In medicinal chemistry, the boronate ester group can interact with biological targets, such as enzymes or receptors, through reversible covalent bonding. This interaction can modulate the activity of the target, leading to therapeutic effects. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights key differences between the target compound and analogous boronated heterocycles:
Key Observations :
- Core Heterocycle : The target compound’s 1,2,3-triazole core distinguishes it from pyrazole-based analogs (e.g., 1-methyl-3-boronated pyrazole). Triazoles exhibit stronger dipole moments and hydrogen-bonding capacity compared to pyrazoles, enhancing their binding affinity in biological systems .
- Boron Group: The tetramethyl-dioxaborolane substituent improves stability and reactivity in Suzuki-Miyaura couplings compared to non-boronated triazoles (e.g., benzodiazepine-triazole hybrids in ) .
- Steric Effects : Bulky substituents (e.g., tert-butyl pyrrolidine in CAS 2101934-11-4) reduce reaction yields in cross-coupling applications but enhance selectivity in enzyme inhibition .
Stability and Commercial Viability
The target compound is commercially available at 95% purity (Enamine Ltd, ), but related derivatives like 1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole (CymitQuimica, ) have been discontinued, likely due to challenges in large-scale synthesis or stability under storage conditions. Boronated triazoles are generally moisture-sensitive, requiring anhydrous handling, whereas non-boronated analogs () exhibit superior shelf-life .
Biological Activity
1,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C11H19BN2O2
- Molecular Weight : 222.1 g/mol
- CAS Number : 1036991-40-8
- Purity : ≥ 97% .
Synthesis
The synthesis of triazole-containing compounds often involves the "click" chemistry approach. This method allows for the formation of stable triazole linkages through the reaction of azides with alkynes. The specific synthesis route for 1,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-triazole typically includes:
- Preparation of the tetramethyl dioxaborolane precursor.
- Reaction with azide derivatives to form the triazole moiety.
- Purification and characterization using NMR and mass spectrometry .
Antifungal Activity
Research indicates that triazole compounds exhibit notable antifungal properties by inhibiting cytochrome P450 enzymes (e.g., CYP51), which are crucial for ergosterol biosynthesis in fungi. A study highlighted that certain triazole derivatives demonstrated effective inhibition against pathogenic fungi such as Candida albicans and Aspergillus fumigatus .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound | MIC (µg/mL) | Organism |
|---|---|---|
| 1,5-Dimethyl Triazole | 16 | Candida albicans |
| Other Triazoles | Varies | Aspergillus fumigatus |
Antibacterial Activity
The antibacterial efficacy of triazoles has also been explored. In a study evaluating various synthesized triazoles against Gram-positive and Gram-negative bacteria, some compounds showed promising results with minimal inhibitory concentrations (MIC) in the range of single-digit µg/mL . However, specific data on 1,5-dimethyl triazole's antibacterial activity remains limited.
Table 2: Bacterial Activity of Synthesized Triazoles
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 1,5-Dimethyl Triazole | Not determined | Mycobacterium smegmatis |
| Other Triazoles | Varies | Various strains |
Case Studies
Several case studies have documented the biological activities of similar triazole compounds:
- Case Study on Antifungal Activity : A series of synthesized triazoles demonstrated varying degrees of antifungal activity against C. albicans. The presence of specific functional groups significantly influenced their efficacy .
- Case Study on Antibacterial Resistance : Another study investigated the potential of triazole derivatives to overcome resistance mechanisms in bacterial strains. The results indicated that modifications in the triazole scaffold could enhance antibacterial activity against resistant strains .
Q & A
Q. What are the recommended methods for characterizing the purity and structure of 1,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole?
To confirm structural integrity and purity, use 1H/13C NMR to verify substituent positions and boron coordination (tetramethyl dioxaborolane ring signals at δ ~1.3 ppm for methyl groups). High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water gradient) is critical for purity assessment (>95% by area normalization). Elemental analysis (C, H, N) should align with theoretical values (e.g., C: ~47.2%, H: ~6.8%, N: ~15.7% for C₉H₁₇BN₄O₂). Infrared spectroscopy (IR) can confirm boronate ester C-O-B stretches (~1350 cm⁻¹) and triazole ring vibrations .
Q. How should this compound be stored to ensure stability during experimental workflows?
Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent hydrolysis of the boronate ester. Avoid prolonged exposure to moisture or protic solvents (e.g., methanol, water), which can cleave the dioxaborolane moiety. For short-term use (<1 week), desiccated storage at 4°C is acceptable .
Q. What crystallographic techniques are suitable for resolving its three-dimensional structure?
Single-crystal X-ray diffraction using SHELXL (for refinement) is recommended. Crystallize the compound in aprotic solvents (e.g., dichloromethane/hexane). Key parameters: monitor boron atom placement (thermal parameters < 0.05 Ų) and triazole ring planarity. For twinned crystals, use SHELXD for structure solution .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound as a boronate precursor?
- Catalyst system : Use Pd(PPh₃)₄ (2 mol%) or PdCl₂(dppf) (1.5 mol%) for aryl/heteroaryl halides.
- Base : K₂CO₃ (2 eq) in THF/H₂O (3:1) at 80°C for 18 hours.
- Challenges : Steric hindrance from the 1,5-dimethyltriazole may reduce coupling efficiency. Pre-activate the boronate via trifluoroborate salt formation (KF, HCl) to enhance reactivity .
Q. What strategies mitigate byproduct formation during its synthesis?
Common byproducts (e.g., deboronated triazole or dimerization products) arise from hydrolysis or oxidative coupling. Mitigation steps:
Q. How can regioselectivity be controlled in 1,3-dipolar cycloadditions involving this compound?
For copper-catalyzed azide-alkyne cycloadditions (CuAAC):
Q. What computational methods predict its biological activity and target interactions?
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) against targets like 14α-demethylase (PDB: 3LD6). Focus on boron’s role as a Lewis acid in enzyme inhibition.
- DFT calculations (B3LYP/6-31G*) can model boronate ester stability and charge distribution for SAR studies.
- Validate predictions with in vitro assays (e.g., MIC testing for antifungal activity) .
Q. How do structural modifications influence its metabolic stability in pharmacokinetic studies?
- Replace the methyl groups on the triazole with deuterated analogs to slow CYP450-mediated oxidation.
- Assess stability via liver microsomal assays (human/rat, NADPH cofactor). Use LC-MS/MS to quantify parent compound degradation (half-life >2 hours desirable).
- Compare with celecoxib-like scaffolds (COX-2 inhibitors) for metabolic pathway insights .
Q. What spectroscopic techniques resolve contradictions in reported reaction mechanisms?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
